molecular formula C14H16ClN3O3 B7710760 N-(3-chloro-4-methoxyphenyl)-N'-(cyclopentylideneamino)oxamide

N-(3-chloro-4-methoxyphenyl)-N'-(cyclopentylideneamino)oxamide

Cat. No.: B7710760
M. Wt: 309.75 g/mol
InChI Key: GQMWRPSJNJZFMA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-(cyclopentylideneamino)oxamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a cyclopentylideneamino group attached to an oxamide backbone

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-(cyclopentylideneamino)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-21-12-7-6-10(8-11(12)15)16-13(19)14(20)18-17-9-4-2-3-5-9/h6-8H,2-5H2,1H3,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMWRPSJNJZFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-(cyclopentylideneamino)oxamide typically involves the following steps:

    Formation of the oxamide backbone: This can be achieved by reacting oxalic acid with appropriate amines under controlled conditions.

    Introduction of the chloro-methoxyphenyl group:

    Attachment of the cyclopentylideneamino group: This is usually done through a condensation reaction between the oxamide and a cyclopentanone derivative.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methoxyphenyl)-N’-(cyclopentylideneamino)oxamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-(cyclopentylideneamino)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide backbone can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N’-(cyclopentylideneamino)oxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-(cyclopentylideneamino)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-N’-(cyclohexylideneamino)oxamide: Similar structure but with a cyclohexylidene group instead of a cyclopentylidene group.

    N-(3-chloro-4-methoxyphenyl)-N’-(cyclopropylideneamino)oxamide: Similar structure but with a cyclopropylidene group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N’-(cyclopentylideneamino)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylideneamino group, in particular, provides unique steric and electronic effects that differentiate it from similar compounds.

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